2-{1-[(2,5-Dimethylphenyl)methyl]benzimidazol-2-yl}oxolane
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Overview
Description
2-{1-[(2,5-Dimethylphenyl)methyl]benzimidazol-2-yl}oxolane is a useful research compound. Its molecular formula is C20H22N2O and its molecular weight is 306.409. The purity is usually 95%.
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Scientific Research Applications
Molecular and Optoelectronic Properties
One study explored molecular wires comprising π-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives. These derivatives, including variations not directly named as the compound of interest but potentially relevant due to the structural similarity in their synthesis and applications, were analyzed for their synthesis, redox properties, structural stability, and optoelectronic characteristics. The research highlighted the stability and potential applications of these molecular wires in optoelectronic devices due to their unique structural and electronic properties (Wang et al., 2006).
Nanotechnology in Agriculture
Another application found in the literature is the use of polymeric and solid lipid nanoparticles for the sustained release of agricultural chemicals. While not directly mentioning the compound , the study underscores the broader scientific interest in manipulating chemical structures for improved delivery and efficacy of compounds in agricultural settings. This research focuses on how nanoparticles can alter the release profiles of bioactive compounds, suggesting a potential area where the compound of interest might find application (Campos et al., 2015).
Fluorescent Properties for Imaging
Research on oxazolone derivatives, which share a semblance of structural complexity with the compound of interest, has been conducted to explore their two-photon absorption properties. Such properties are critical for developing fluorescent markers and imaging agents in biological and materials science research. These derivatives demonstrate potential applications in high-resolution imaging and sensing technologies due to their high two-photon absorption cross-sections (Rodrigues et al., 2012).
Synthesis and Catalytic Applications
There's research on the synthesis, characterization, and catalytic applications of novel compounds, such as those involving benzimidazole fused-1,4-oxazepines. Such studies provide insight into the chemical synthesis techniques that might be applicable to or derived from the compound of interest, showcasing the scientific community's ongoing efforts to explore the potential of complex organic molecules in catalysis and synthesis processes (Almansour et al., 2016).
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives have been extensively studied for their potential therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and anticancer activities . The presence of a methyl group at the 5(6)-position on the benzimidazole scaffold has been identified as a contributing factor influencing the anticancer activity .
Mode of Action
Benzimidazole derivatives have been shown to interact with their targets and cause significant changes, often inhibiting the function of the target . The presence of electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) also caused a significant increase of anticancer activity .
Biochemical Pathways
Benzimidazole derivatives have been known to affect various biochemical pathways, often leading to the inhibition of cancer cell growth .
Result of Action
Benzimidazole derivatives have been shown to have significant anticancer activity, often leading to the inhibition of cancer cell growth .
Properties
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-2-(oxolan-2-yl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c1-14-9-10-15(2)16(12-14)13-22-18-7-4-3-6-17(18)21-20(22)19-8-5-11-23-19/h3-4,6-7,9-10,12,19H,5,8,11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEARUVBLQFZJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2C4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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